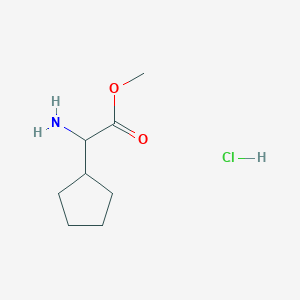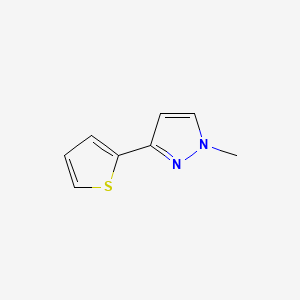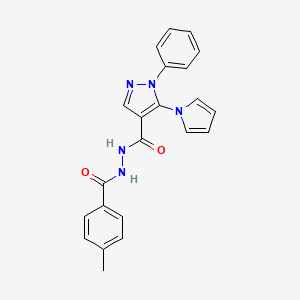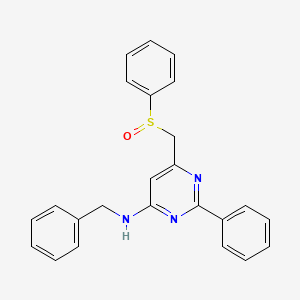
3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
Übersicht
Beschreibung
3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a pyrazolone derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has been studied in various biological systems. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the NS5B polymerase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile have been studied in various experimental models. In vitro studies have shown that it inhibits the production of prostaglandins and cytokines, which are mediators of inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of HCV. In vivo studies have shown that it exhibits anti-inflammatory and antitumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in lab experiments is its availability and ease of synthesis. It is also relatively stable and has been shown to exhibit good solubility in various solvents. However, its low aqueous solubility and potential toxicity limit its use in certain experimental models.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. One of the areas of interest is the development of more potent and selective inhibitors of COX-2 and NS5B polymerase. Another area of interest is the synthesis of novel organic materials with potential applications in electronic devices. Additionally, the development of chiral catalysts for asymmetric reactions using 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a ligand is an area of active research.
Wissenschaftliche Forschungsanwendungen
3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, it has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. In material science, it has been used as a building block for the synthesis of organic materials with potential applications in electronic devices. In catalysis, it has been used as a ligand for the synthesis of chiral catalysts for asymmetric reactions.
Eigenschaften
IUPAC Name |
3-(4-ethyl-3,5-dimethylpyrazol-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-4-9-7(2)12-13(8(9)3)10(14)5-6-11/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSHJAKATNVMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C(=O)CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B3139161.png)
![1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B3139162.png)




![Ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)propanoate](/img/structure/B3139199.png)
![(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone](/img/structure/B3139203.png)
![ethyl 5-{2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3139211.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide](/img/structure/B3139241.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B3139249.png)

